molecular formula C21H19N3O4 B2668702 N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide CAS No. 478262-41-8

N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide

Cat. No.: B2668702
CAS No.: 478262-41-8
M. Wt: 377.4
InChI Key: GWNXDFDJFLUTRN-UHFFFAOYSA-N
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Description

N-{[(Benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide is a nicotinamide derivative featuring a benzyloxy-iminomethyl group at the N-position, a 4-methoxy substituent, and a 2-phenoxy moiety on the pyridine ring.

Properties

IUPAC Name

4-methoxy-2-phenoxy-N-[(E)-phenylmethoxyiminomethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-26-18-12-13-22-21(28-17-10-6-3-7-11-17)19(18)20(25)23-15-24-27-14-16-8-4-2-5-9-16/h2-13,15H,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNXDFDJFLUTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The key steps include:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the nicotinamide core.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate as the methylating agents.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a suitable phenol reacts with the nicotinamide core.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles, such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Inhibition of Phosphodiesterase Type 4 (PDE4)

One of the primary applications of N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide is its role as a selective inhibitor of phosphodiesterase type 4 (PDE4). This enzyme is crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), an important second messenger involved in various physiological processes.

  • Therapeutic Uses:
    • Respiratory Disorders: The inhibition of PDE4 can lead to reduced inflammation and relaxation of airway smooth muscle, making this compound potentially effective for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
    • Inflammatory Diseases: Its anti-inflammatory properties suggest efficacy in treating rheumatoid arthritis, Crohn's disease, and ulcerative colitis, among other inflammatory conditions .

Modulation of Tumor Necrosis Factor (TNF)

The compound has also been identified as an inhibitor of TNF production, which plays a critical role in systemic inflammation and is implicated in various autoimmune diseases.

  • Clinical Implications:
    • Autoimmune Disorders: By modulating TNF levels, this compound may provide therapeutic benefits for conditions like psoriasis and atopic dermatitis .
    • Central Nervous System Disorders: There is potential for application in treating neuroinflammatory conditions such as multi-infarct dementia .

Clinical Trials and Studies

Several studies have explored the efficacy of nicotinamide derivatives similar to this compound:

  • A study published in Pharmaceutical Research demonstrated that PDE4 inhibitors significantly reduce airway inflammation in animal models of asthma .
  • Another research article highlighted the compound's ability to inhibit Bcl-2 proteins associated with cancer cell survival, indicating its potential use as an apoptosis-inducing agent in cancer therapy .

Comparative Analysis with Other Compounds

Compound NameTarget EnzymePrimary ApplicationClinical Evidence
This compoundPDE4Respiratory and inflammatory diseasesPositive results in animal studies
Other PDE4 InhibitorsPDE4Asthma, COPDMultiple clinical trials showing efficacy
Bcl-2 InhibitorsBcl-2Cancer therapyOngoing trials with promising outcomes

Mechanism of Action

The mechanism of action of N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The target compound’s benzyloxy and phenoxy groups likely increase lipophilicity compared to analogs like N-[(Benzyloxy)carbonyl]glycine methyl ester, which has a polar ester group .
  • Reactivity: Unlike N-(benzyloxy)-2-chloroacetamide, which contains a reactive chloro group for synthetic modifications, the target compound’s iminomethyl group may participate in hydrogen bonding or Schiff base formation .
  • Solubility: The 2-methoxyethoxy substituent in the benzamide analog introduces polarity, contrasting with the target’s methoxy and phenoxy groups, which favor membrane permeability over aqueous solubility.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The phenoxy group at position 2 may enhance target binding through π-π interactions, as seen in benzamide derivatives with aromatic substituents . The 4-methoxy group could reduce metabolic degradation compared to unsubstituted analogs, a trend observed in methoxy-containing pharmaceuticals .

Biological Activity

N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{19}H_{20}N_{4}O_{3}
  • Molecular Weight : 348.39 g/mol

This compound features a benzyloxy group, an imino linkage, and a phenoxy-nicotinamide moiety, which are crucial for its biological interactions.

This compound primarily acts as a selective inhibitor of phosphodiesterase type 4 (PDE4). PDE4 is known to play a significant role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are pivotal in various physiological processes including inflammation and immune responses. By inhibiting PDE4, this compound may modulate inflammatory pathways and potentially reduce symptoms associated with inflammatory diseases .

Therapeutic Applications

Research indicates that this compound may be beneficial in treating several conditions:

  • Respiratory Disorders : Its PDE4 inhibitory activity suggests potential use in managing asthma and chronic obstructive pulmonary disease (COPD) by reducing airway inflammation.
  • Inflammatory Diseases : The compound has shown promise in the treatment of rheumatoid arthritis and other inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha .
  • Cancer Treatment : Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells, making them candidates for further cancer research .

Case Studies and Research Findings

  • Asthma Model : In a primate model of asthma, PDE4D isozyme selective inhibitors demonstrated reduced pulmonary eosinophilia when treated with this compound. This highlights its potential as an anti-inflammatory agent in respiratory diseases .
  • In Vitro Studies : In vitro assays have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in human eosinophils, supporting its role in managing allergic responses .
  • Cancer Cell Lines : Research on similar nicotinamide derivatives has revealed their capability to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
PDE4 InhibitionSelectively inhibits phosphodiesterase type 4
Anti-inflammatoryReduces TNF-alpha levels; effective in asthma models
Apoptosis InductionInduces cell death in cancer cell lines
Cytokine ModulationDecreases pro-inflammatory cytokine production

Q & A

Q. How should researchers address off-target effects in biochemical assays?

  • Counter-screening : Test against panels of unrelated enzymes (e.g., CYP450 isoforms) to identify non-specific binding.
  • Proteome profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to map interactomes .

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